Product packaging for 3,5-Dichloropyrazine-2-carboxamide(Cat. No.:CAS No. 312736-50-8)

3,5-Dichloropyrazine-2-carboxamide

Cat. No.: B1358749
CAS No.: 312736-50-8
M. Wt: 192 g/mol
InChI Key: UFKLYKVKEHHZRT-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification in Research Contexts

In scientific literature, 3,5-Dichloropyrazine-2-carboxamide is systematically identified through its IUPAC name and other standardized identifiers. The name precisely describes the molecule: a pyrazine (B50134) ring with chloro substituents at positions 3 and 5, and a carboxamide group at position 2.

IdentifierValue
IUPAC Name This compound
CAS Number 312736-50-8
Chemical Formula C₅H₃Cl₂N₃O
Molecular Weight 192.00 g/mol
SMILES C1=C(N=C(C(=N1)C(=O)N)Cl)Cl
InChI Key UFKLYKVKEHHZRT-UHFFFAOYSA-N

This data is compiled from multiple chemical supplier databases. americanelements.com

Chemically, it is classified as a dichlorinated pyrazine carboxamide. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of electron-withdrawing chlorine atoms and the carboxamide group significantly influences the electronic properties and reactivity of the pyrazine ring, making it a subject of interest for synthetic chemists.

Historical Overview of Pyrazine Derivatives in Scientific Literature

The study of pyrazine and its derivatives dates back to the 19th century. Initially, pyrazines were identified as components of various natural products, contributing to the characteristic aromas of roasted and fermented foods. The fundamental pyrazine structure was a subject of early investigations into heterocyclic aromaticity.

Over the decades, the scope of pyrazine research expanded dramatically. In the mid-20th century, the synthesis of various substituted pyrazines gained momentum, driven by the burgeoning pharmaceutical and agrochemical industries. nih.gov The discovery of the antitubercular activity of pyrazinamide (B1679903), a simple pyrazine carboxamide, was a landmark achievement that solidified the importance of this class of compounds in medicinal chemistry. nih.gov This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of pyrazine derivatives, with modifications to the pyrazine core and the carboxamide function, in search of improved therapeutic agents. africaresearchconnects.comnih.gov

Significance of this compound in Contemporary Chemical and Biological Research

In modern research, this compound is highly valued as a versatile intermediate for the synthesis of polysubstituted pyrazines. The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups with a degree of regioselectivity.

A key aspect of its significance lies in its utility as a scaffold for the development of bioactive molecules, particularly in the realm of drug discovery. The pyrazine-2-carboxamide moiety is a known pharmacophore, and the ability to introduce diverse substituents at the 3 and 5 positions allows for the fine-tuning of biological activity and pharmacokinetic properties.

Research has demonstrated that the reactivity of the chlorine atoms is influenced by the nature of the substituent at the 2-position. Studies on related 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position, such as the carboxamide in the title compound, directs nucleophilic attack preferentially to the 5-position. researchgate.net This predictable reactivity is a crucial asset in the design of synthetic routes to target specific isomers of disubstituted pyrazines.

The application of pyrazine derivatives in the development of kinase inhibitors is an area of intense research. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazine scaffold has been successfully incorporated into a number of approved kinase inhibitor drugs. mdpi.com The ability to readily modify the this compound core makes it an attractive starting point for the synthesis of new kinase inhibitor libraries.

Furthermore, derivatives of pyrazine-2-carboxamide have been investigated for a range of other biological activities, including antimicrobial and herbicidal properties. africaresearchconnects.commdpi.com The structural motif is recognized for its ability to participate in hydrogen bonding and other molecular interactions that are crucial for binding to biological targets.

Detailed Research Findings

The primary research application of this compound is as a precursor for more complex substituted pyrazines. A common synthetic strategy involves the sequential or simultaneous displacement of the two chlorine atoms via nucleophilic aromatic substitution (SNAr) reactions.

One documented synthesis of this compound itself starts from 2,6-dichloropyrazine (B21018). The reaction involves treatment with formamide (B127407) and sodium persulfate at elevated temperatures. chemicalbook.com

Table of Synthetic Precursors and Products:

Starting MaterialReagents and ConditionsProductResearch FocusReference
2,6-DichloropyrazineFormamide, Sodium Persulfate, 90°CThis compound Synthesis of the title compound chemicalbook.com
3-Chloropyrazine-2-carbonitrileH₂O₂, NaOH, 50°C3-Chloropyrazine-2-carboxamide (B1267238)Synthesis of a related pyrazinamide for antimicrobial studies mdpi.com
3,5-Dichloropyrazine-2-carboxylic acidThionyl chloride, then Ammonia (B1221849) in DichloromethaneThis compound Alternative synthesis route mentioned in a patent chemicalbook.com

Recent studies have explored the synthesis of various 3-amino-pyrazine-2-carboxamide derivatives as potential inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in cancer. nih.gov While not starting directly from the dichlorinated compound, this research highlights the importance of the substituted pyrazine-2-carboxamide scaffold in modern drug discovery.

Research into the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide has demonstrated the feasibility of nucleophilic substitution of the chlorine atom with various amines. mdpi.com This provides a strong indication of the potential reactivity of the chlorine atoms in this compound for creating libraries of di-substituted derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Cl2N3O B1358749 3,5-Dichloropyrazine-2-carboxamide CAS No. 312736-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKLYKVKEHHZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627427
Record name 3,5-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312736-50-8
Record name 3,5-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for 3,5-Dichloropyrazine-2-carboxamide

The synthesis of this compound can be achieved through several distinct pathways, each starting from different precursors and employing specific reagents and conditions.

Preparation from 3,5-Dichloropyrazine-2-carboxylic Acid via Thionyl Chloride and Ammonia (B1221849)

A primary and straightforward method for synthesizing this compound involves a two-step sequence starting from its corresponding carboxylic acid. chemicalbook.com This common transformation in organic synthesis first activates the carboxylic acid group, rendering it susceptible to nucleophilic attack by ammonia.

The initial step is the conversion of 3,5-Dichloropyrazine-2-carboxylic acid into its more reactive acyl chloride derivative. This is typically accomplished using thionyl chloride (SOCl₂). The reaction proceeds by the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, which, after a series of steps, results in the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yielding the highly reactive 3,5-Dichloropyrazine-2-carbonyl chloride. its.ac.id

In the second step, the acyl chloride is treated with ammonia (NH₃). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable amide product, this compound. chemicalbook.comits.ac.id This amidation step is typically carried out in a suitable solvent like dichloromethane. chemicalbook.com

Reaction Scheme:

Step 1: 3,5-Dichloropyrazine-2-carboxylic acid + SOCl₂ → 3,5-Dichloropyrazine-2-carbonyl chloride + SO₂ + HCl

Step 2: 3,5-Dichloropyrazine-2-carbonyl chloride + NH₃ → this compound + HCl

Derivation from Hydroxypyrazine Precursors through Halogenation and Chlorination

An alternative synthetic strategy begins with hydroxypyrazine precursors, which are then subjected to halogenation and chlorination reactions to install the required chloro substituents. A plausible route starts with the synthesis of 3-Hydroxypyrazine-2-carboxamide. This precursor can be prepared by the condensation reaction of 2-aminomalonamide with a glyoxal (B1671930) aqueous solution under basic conditions. chemicalbook.com

Once the 3-Hydroxypyrazine-2-carboxamide core is formed, the next critical step is the conversion of the hydroxyl group into a chloro group and the introduction of a second chlorine atom onto the pyrazine (B50134) ring. The hydroxyl group on the pyrazine ring exists in tautomeric equilibrium with its keto form, 3-oxo-3,4-dihydropyrazine-2-carboxamide. sigmaaldrich.com Treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), can achieve the conversion of the oxo/hydroxy group to a chloride and potentially chlorinate the ring at the vacant 5-position, although this may require specific conditions. A similar strategy has been noted in the synthesis of related dichloropyrazine carbonitriles. bangor.ac.uk The direct, selective dichlorination of a hydroxypyrazine carboxamide precursor presents a significant synthetic challenge regarding regioselectivity and reaction conditions.

Synthesis from 2-Substituted 3,5-Dichloropyrazines via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of various pyrazine derivatives often relies on Nucleophilic Aromatic Substitution (SNAr) reactions on a pre-existing dichloropyrazine core. acs.orgacs.orgnih.gov The synthesis of the necessary 2-substituted 3,5-dichloropyrazine precursors can be achieved by the deprotonation of commercially available 2,6-dichloropyrazine (B21018) using a strong base like lithium tetramethylpiperidide (LiTMP), followed by quenching the resulting anion with a suitable electrophile. acs.org For instance, quenching with iodine would yield 3,5-dichloro-2-iodopyrazine, while using a cyano-source would give 3,5-dichloropyrazine-2-carbonitrile.

Once the desired 2-substituted 3,5-dichloropyrazine is obtained, the substituent at the 2-position can be chemically transformed into a carboxamide group. For example, starting with 3,5-dichloropyrazine-2-carbonitrile, a partial hydrolysis of the nitrile group under controlled conditions can yield the desired this compound. This method allows for the introduction of the carboxamide functionality late in the synthetic sequence.

Considerations of Regioselectivity in SNAr Reactions with 2-Substituted 3,5-Dichloropyrazines

When performing SNAr reactions on 2-substituted 3,5-dichloropyrazines with nucleophiles (such as amines), the position of the nucleophilic attack is a critical consideration. The inherent asymmetry of the pyrazine ring leads to questions of regioselectivity, with the substitution occurring at either the C-3 or C-5 position. acs.orgnih.gov

Research has demonstrated that the electronic nature of the substituent at the 2-position dictates the outcome of the reaction. acs.orgacs.orgnih.gov

Electron-Withdrawing Groups (EWGs): When an EWG, such as a cyano (-CN) or ester (-CO₂Me) group, is present at the 2-position, nucleophilic attack by amines occurs preferentially at the 5-position. acs.orgresearchgate.net The carboxamide group (-CONH₂) is also an EWG, and thus it directs incoming nucleophiles to the C-5 position.

Electron-Donating Groups (EDGs): Conversely, if an EDG, such as a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, is at the 2-position, nucleophilic attack is directed to the 3-position. acs.orgresearchgate.net

This regioselectivity is a crucial factor in designing synthetic routes for complex pyrazine derivatives, as it allows for the controlled and predictable installation of various functional groups onto the pyrazine core. acs.org

Table 1: Regioselectivity in SNAr Reactions of 2-Substituted 3,5-Dichloropyrazines with Amines

2-Substituent Electronic Nature Preferred Position of Nucleophilic Attack
-CN Electron-Withdrawing 5-position acs.org
-CO₂Me Electron-Withdrawing 5-position acs.org
-I Electron-Withdrawing (Inductive), Donating (Resonance) 3-position (less selective) acs.org
-CH₃ Electron-Donating 3-position acs.org
-OCH₃ Electron-Donating 3-position (highly selective) acs.org

Microwave-Assisted Synthesis Techniques for Pyrazine Derivatives

To enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry. acs.org This technique can significantly reduce reaction times, improve yields, and increase the purity of the final products compared to conventional heating methods. chemicalbook.comacs.org

The application of microwave irradiation has been successfully employed in the synthesis of various nitrogen-containing heterocycles, including pyrazine and pyrazole (B372694) derivatives. tandfonline.comnih.govgsconlinepress.com For instance, the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with benzylamines has been performed using microwave-assisted synthesis, demonstrating the utility of this technology for modifying the pyrazine core. mdpi.com This suggests that the synthesis of this compound itself, or the subsequent SNAr reactions performed on it, could be optimized by employing microwave irradiation, leading to more rapid and efficient processes. acs.org

Mechanistic Investigations of Formation Reactions

The primary mechanism governing the substitution reactions on the 3,5-dichloropyrazine ring is the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org Unlike SN2 reactions, which are not feasible at an sp²-hybridized carbon of an aromatic ring, the SNAr pathway involves a two-step addition-elimination process. wikipedia.orgpressbooks.pub

In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chloride ion), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups, such as the pyrazine nitrogens and the carboxamide group, is crucial as they help to stabilize the negative charge of this intermediate. pressbooks.pub

In the second step, the leaving group is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.

Computational studies have been employed to provide a rationale for the observed regioselectivity in these reactions. The Fukui index, a concept derived from density functional theory, has been used to predict the most likely site for nucleophilic attack on unsymmetrical 3,5-dichloropyrazines. acs.org These calculations correlate well with experimental observations, confirming that EWGs at the 2-position increase the electrophilicity of the C-5 position, while EDGs enhance the reactivity of the C-3 position. acs.org This theoretical underpinning is invaluable for predicting reaction outcomes and designing new synthetic strategies.

Computational Chemistry Approaches (e.g., DFT Calculations) for Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms involving pyrazine derivatives. researchgate.net DFT calculations are widely recognized for their ability to map out reaction pathways, determine transition state structures, and predict regioselectivity, stereochemistry, and the effects of solvents and substituents on organic reactions. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr) reactions on 2-substituted 3,5-dichloropyrazines, computational models, such as the Fukui index, have been successfully employed to provide a rationale for experimentally observed outcomes. researchgate.net These theoretical calculations help in understanding the electronic factors that govern the position of nucleophilic attack. The excellent agreement between these predictions and experimental results underscores the power of computational methods in synthetic planning. researchgate.net For instance, DFT calculations can be used to explore various potential reaction pathways, providing insights into the underlying mechanisms that control the chemo-, regio-, and stereoselectivities of complex transformations. researchgate.net

Transition State Analysis and Stereochemical Considerations

The study of transition states is crucial for a deep understanding of reaction kinetics and mechanisms. For SNAr reactions involving pyrazine systems, the nature of the intermediate species is of significant interest. In a reaction of a similar compound, 1-chloro-2,4-dinitrobenzene, with a thiolate, a σ-complex or Meisenheimer complex is observed as a true intermediate. researchgate.net However, for the reaction with a pyrazine derivative, computational studies suggest that the σ-complex is not a stable intermediate but rather a transition state. researchgate.net This transition state is preceded and followed by ion-molecule complexes where the incoming and outgoing anions are situated in the plane of the aromatic ring. researchgate.net

DFT calculations are also instrumental in predicting the stereochemical outcome of reactions. researchgate.net While the specific stereochemistry of reactions involving the carboxamide at the 2-position of 3,5-dichloropyrazine is not extensively detailed in the provided sources, the general applicability of DFT for determining stereochemistry is well-established.

Solvent and Substituent Effects on Reaction Mechanisms

The course of SNAr reactions is highly sensitive to the reaction medium. researchgate.net The use of different solvents, including deep eutectic solvents (DES), can dramatically alter the regioselectivity of nucleophilic substitutions on aromatic rings. researchgate.net This highlights the importance of solvent choice in directing the outcome of a reaction.

Substituents on the pyrazine ring exert a profound influence on its reactivity. The electronic nature of the group at the 2-position of 3,5-dichloropyrazines dictates the preferred site of nucleophilic attack. researchgate.net This is a classic example of how electronic effects are transmitted through the aromatic system, activating or deactivating certain positions towards substitution.

Modification and Derivatization Strategies of the this compound Scaffold

The this compound core offers multiple sites for chemical modification, allowing for the generation of diverse molecular architectures.

Nucleophilic Substitution Reactions at Chlorine Positions

The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, providing a primary route for derivatization. The regioselectivity of this substitution is controlled by the electronic nature of the substituent at the 2-position. researchgate.net In the case of this compound, the carboxamide group is an electron-withdrawing group (EWG).

A study on 2-substituted 3,5-dichloropyrazines revealed a clear pattern:

When an electron-withdrawing group (EWG) , such as the carboxamide group, is present at the 2-position, nucleophilic attack occurs preferentially at the 5-position . researchgate.net

Conversely, if an electron-donating group (EDG) were at the 2-position, the nucleophilic attack would be directed to the 3-position . researchgate.net

This regioselectivity is a critical consideration for the planned synthesis of specific isomers.

Table 1: Regioselectivity of Nucleophilic Substitution on 2-Substituted 3,5-Dichloropyrazines

2-Substituent TypePreferred Position of Nucleophilic Attack
Electron-Withdrawing Group (EWG)5-position researchgate.net
Electron-Donating Group (EDG)3-position researchgate.net

Transformations of the Carboxamide Functional Group (e.g., to Carbonitrile, Triazole)

The carboxamide group itself is a versatile functional handle that can be converted into other important chemical moieties. Established literature procedures describe the transformation of a pyrazine carboxamide into a carbonitrile. researchgate.net This dehydration reaction opens up further synthetic possibilities.

The resulting carbonitrile can then serve as a precursor for the synthesis of a triazole ring. researchgate.netnih.gov The formation of 1,2,4-triazoles can be achieved through the condensation of a nitrile with a hydrazide, a reaction that is often catalyzed by a base. researchgate.net This multi-step transformation significantly expands the chemical space accessible from the initial this compound scaffold.

Introduction of Electron-Withdrawing and Electron-Donating Groups and their Impact on Reactivity

The introduction of various electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the pyrazine ring can be used to fine-tune the electronic properties and, consequently, the reactivity of the molecule. rsc.orgnih.gov As discussed previously, the electronic nature of substituents directly influences the regioselectivity of nucleophilic substitution reactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 3,5-Dichloropyrazine-2-carboxamide. The vibrational modes of the pyrazine (B50134) ring, carboxamide group, and carbon-chlorine bonds give rise to a unique spectral fingerprint.

In the FT-IR spectrum, the N-H stretching vibrations of the primary amide group are typically observed as two distinct bands in the region of 3450-3200 cm⁻¹. hilarispublisher.com The C=O stretching vibration of the amide, a strong and characteristic absorption, is expected around 1680-1660 cm⁻¹. hilarispublisher.combendola.com The C-N stretching of the amide group usually appears in the 1400-1420 cm⁻¹ range. Vibrations associated with the pyrazine ring, including C-H stretching, C=N, and C-C ring stretching modes, are anticipated in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. researchgate.netcore.ac.uk The C-Cl stretching vibrations are typically found in the lower frequency region of 800-600 cm⁻¹.

The FT-Raman spectrum provides complementary information. The pyrazine ring breathing modes and other symmetric vibrations are often more intense in the Raman spectrum. researchgate.netresearchgate.net For instance, the symmetric stretching of the pyrazine ring is expected to produce a strong Raman band. researchgate.net

Table 1: Typical Vibrational Frequencies for this compound

Vibrational ModeTypical FT-IR Wavenumber (cm⁻¹)Typical FT-Raman Wavenumber (cm⁻¹)
N-H Asymmetric Stretch~3430Weak or Inactive
N-H Symmetric Stretch~3320Weak or Inactive
C-H Aromatic Stretch3100-30003100-3000
C=O Stretch (Amide I)1680-16601680-1660
N-H Bend (Amide II)1620-1590Weak
Pyrazine Ring Stretch1600-14001600-1400
C-N Stretch1420-1400-
C-Cl Stretch800-600800-600

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the primary amide (-CONH₂) will likely appear as two broad singlets in the range of δ 7.5-8.5 ppm, with their chemical shift being dependent on the solvent and concentration. bendola.com The lone proton on the pyrazine ring is anticipated to resonate as a singlet further downfield, typically in the region of δ 8.5-9.0 ppm, due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents. researchgate.netnih.gov

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 160-165 ppm. researchgate.netmdpi.com The carbon atoms of the pyrazine ring will resonate in the aromatic region, generally between δ 130-160 ppm. researchgate.netresearchgate.net The specific chemical shifts of the ring carbons are influenced by the positions of the chlorine and carboxamide substituents. For instance, the carbon atom bearing the carboxamide group (C2) and the carbons attached to the chlorine atoms (C3 and C5) will have distinct chemical shifts from the remaining ring carbon (C6).

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Amide)7.5 - 8.5Broad Singlet
¹H (Ring)8.5 - 9.0Singlet
¹³C (C=O)160 - 165Singlet
¹³C (Ring)130 - 160Singlets

Mass Spectrometry (MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it also serves as a powerful tool for identifying the compound in complex mixtures and for quantitative analysis.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₅H₃Cl₂N₃O). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Common fragmentation pathways for pyrazine compounds involve the loss of small neutral molecules such as HCN, Cl, or CO. researchgate.netresearchgate.netnist.govlibretexts.org For this compound, fragmentation could involve the loss of the amide group (-CONH₂) or a chlorine atom.

LC-MS and UPLC-MS, typically employing electrospray ionization (ESI), are highly sensitive methods for the analysis of heterocyclic amines. nih.govkoreascience.kr These techniques allow for the detection and quantification of the compound at very low concentrations.

Chromatographic Techniques (HPLC, UPLC) for Purity and Reaction Monitoring

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard methods for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.govnih.gov

Reversed-phase HPLC is a commonly employed technique, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

UPLC, which utilizes columns with smaller particle sizes (typically <2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. youtube.com This makes UPLC particularly well-suited for high-throughput analysis and for the separation of complex mixtures containing the target compound and related impurities. nih.gov Diode array detection (DAD) or UV detection is commonly used, with the wavelength of maximum absorbance for the pyrazine ring being selected for monitoring.

Quantum Chemical Studies and Spectroscopic Assignments

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data. chemrxiv.orgnih.gov By calculating the optimized molecular geometry and vibrational frequencies, a theoretical vibrational spectrum can be generated. researchgate.net This theoretical spectrum can then be compared with the experimental FT-IR and FT-Raman spectra to provide a more detailed and accurate assignment of the observed vibrational bands. chemrxiv.org

DFT calculations can also predict NMR chemical shifts. researchgate.netrsc.org The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of the experimental ¹H and ¹³C NMR spectra, especially for complex molecules. researchgate.net Furthermore, these computational studies can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Pyrazine (B50134) Ring Substitution on Biological Activity

The pyrazine ring serves as a crucial scaffold in medicinal chemistry, and its substitution patterns are a key determinant of biological activity. nih.govresearchgate.netnbuv.gov.ua Studies on various pyrazine-2-carboxamide derivatives have demonstrated that introducing different functional groups onto the ring can modulate their therapeutic properties, which range from antimycobacterial to anticancer effects. researchgate.netmdpi.com

For instance, the introduction of a tert-butyl group at the C5 position and a chlorine atom at the C6 position of the pyrazine ring has been explored in the context of antimycobacterial and photosynthesis-inhibiting activities. mdpi.com Similarly, the replacement of a chlorine atom at the C3 position with a benzylamino group has been shown to yield compounds with significant activity against Mycobacterium tuberculosis. mdpi.comnih.gov In a series of 3-benzylaminopyrazine-2-carboxamides, derivatives with a 4-methylbenzylamino group displayed the most potent antimycobacterial activity. mdpi.com

Furthermore, in the pursuit of novel fibroblast growth factor receptor (FGFR) inhibitors, 3-amino-6-methylpyrazine-2-carboxamide derivatives have been synthesized. nih.gov SAR exploration in this series led to the identification of potent pan-FGFR inhibitors, highlighting the importance of the amino and methyl substitutions on the pyrazine core for anticancer activity. nih.gov These examples underscore the principle that even minor modifications to the pyrazine ring can lead to substantial changes in biological function, a cornerstone of rational drug design.

Role of Dichloro Substitution at 3,5 Positions on Activity

The presence of chlorine atoms, particularly at the 3 and 5 positions of the pyrazine ring, exerts a profound influence on the molecule's electronic and steric properties, which in turn affects its biological activity. Halogen substituents are known to modulate factors such as lipophilicity, metabolic stability, and the ability to form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

While direct SAR studies systematically comparing 3,5-dichloro substitution with other patterns on the pyrazine-2-carboxamide core are not extensively documented in the provided results, the general importance of chlorination is well-established. For example, studies on 6-chloropyrazine-2-carboxamide (B1586017) derivatives have shown significant photosynthesis-inhibiting activity. researchgate.netnih.gov The introduction of a single chloro substituent at the C3 position serves as a key starting point for synthesizing derivatives with potent antimycobacterial activity. mdpi.comnih.gov

Impact of Carboxamide Moiety on Molecular Interactions

The carboxamide moiety at the C2 position is a critical functional group that plays a pivotal role in mediating molecular interactions with biological targets. This group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling it to form strong and directional interactions that are fundamental for molecular recognition. wipo.intmdpi.com

A systematic analysis of pyrazine-based ligands in protein structures reveals that the most frequent interactions involve hydrogen bonds to the pyrazine nitrogen atoms and the functional groups attached to the ring. researchgate.net The carboxamide group, in particular, can establish key hydrogen bonds with amino acid residues in a protein's active site, anchoring the molecule in a specific orientation. For example, in pyrazinamide (B1679903), the active form, pyrazinoic acid, is thought to disrupt membrane energetics in Mycobacterium tuberculosis, a process where the carboxylate group's interactions are key. rsc.org The precursor carboxamide is essential for prodrug activity. mdpi.comnih.gov

Comparative SAR with Structurally Related Pyridine (B92270) Derivatives

Studies on biheteroaryl compounds targeting vascular endothelial growth factor receptor-2 (VEGFR-2) have explored both pyrazine-pyridine and other heterocyclic combinations. These comparisons help in understanding the optimal scaffold for kinase inhibition. The additional nitrogen in the pyrazine ring can serve as an additional hydrogen bond acceptor site, which can be exploited to enhance binding affinity and selectivity.

In studies of pyridine carboxamides, the position of substituents has been shown to significantly affect reactivity and potential biological interactions. For instance, the electronic potential at the pyridine nitrogen atom changes based on the meta or para position of substituents, influencing its role as a reaction center. The ability to form intramolecular hydrogen bonds is also a key feature in some pyridine carboxamides, dictating their conformation. While both pyrazine and pyridine rings are aromatic and serve as scaffolds for presenting substituents in defined spatial orientations, the pyrazine core offers a different array of potential polar interactions, which can be advantageous for targeting specific proteins where an additional hydrogen bond acceptor is beneficial.

Computational Approaches to SAR Analysis (e.g., DFT calculations)

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for elucidating the structure-activity relationships of pyrazine carboxamide derivatives at a molecular level. These approaches allow for the calculation of various quantum chemical descriptors that correlate with biological activity.

DFT calculations are frequently used to determine the optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps of these compounds. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and stability of a molecule; a smaller gap often implies higher reactivity. For instance, DFT studies on pyrazine carboxamide derivatives have been used to verify optimized structures and estimate global chemical reactivity descriptors from HOMO and LUMO energies.

MEP maps are particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding and predicting how a ligand will interact with its biological target. For example, analysis of the MEP can highlight the hydrogen bond donor and acceptor capabilities of the carboxamide group and the pyrazine nitrogens. These computational insights complement experimental SAR data, providing a rationale for observed activities and guiding the design of new, more potent analogs.

Biological and Pharmacological Research Applications

Investigation of Antimicrobial Activities

The threat of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against a wide spectrum of pathogens. Pyrazine (B50134) derivatives, including analogs of 3,5-Dichloropyrazine-2-carboxamide, have shown promise in this area.

Activity Against Bacterial Strains (e.g., Gram-positive and Gram-negative)

While specific data on the antibacterial activity of this compound is limited, studies on related pyrazine compounds have demonstrated notable effects. For instance, research on pyrazinamide-silver coordination frameworks has shown enhanced activity against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus when compared to pyrazinamide (B1679903) alone. mdpi.com This suggests that the pyrazine core can be a valuable scaffold for developing broad-spectrum antibacterial agents. The modification of the pyrazine structure, such as the introduction of different substituents, can significantly influence the antibacterial spectrum and potency.

Antituberculosis Activity and Pyrazinamide Analogs

Pyrazinamide is a crucial first-line drug for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This has led to extensive research into its analogs to combat drug-resistant strains and improve efficacy. Analogs of pyrazinamide have been synthesized and evaluated for their antimycobacterial activity. For example, some 3-amino-N-arylpyrazine-2-carboxamides have shown significant activity against M. tuberculosis H37Rv. researchgate.net The mechanism of action of pyrazinamide involves its conversion to pyrazinoic acid, which disrupts membrane potential and inhibits fatty acid synthase I in the bacteria. researchgate.net Research into analogs, including those with structural similarities to this compound, aims to identify compounds that may have improved activity or a different mechanism of action to overcome resistance. nih.govnih.govasm.org

Table 1: Antitubercular Activity of Selected Pyrazinamide Analogs Note: This table presents data for analogs of this compound, as direct data for the specified compound is not available.

Compound/AnalogTarget OrganismActivity (MIC)Reference
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mL researchgate.net
Pyrazinoic acid n-octyl esterMycobacterium tuberculosisBactericidal nih.gov
Pyrazine thiocarboxamideMycobacterium tuberculosisBactericidal nih.gov

Antifungal Activity Investigations

Mechanisms of Antimicrobial Action

The mechanisms through which pyrazine-based compounds exert their antimicrobial effects are varied and depend on the specific structure of the molecule and the target organism. For antitubercular pyrazinamide analogs, a primary mechanism involves the enzymatic conversion to pyrazinoic acid, which disrupts the membrane potential and interferes with energy production in Mycobacterium tuberculosis. researchgate.net Another key target is fatty acid synthase I (FAS I), an essential enzyme for bacterial survival. researchgate.net In a broader context, the disruption of cell wall synthesis and the inhibition of critical metabolic pathways are common mechanisms of action for many antimicrobial agents, and it is plausible that novel pyrazine derivatives could function through these or other cellular processes.

Anticancer Research and Apoptosis Induction

The search for novel anticancer agents has led to the investigation of a wide array of chemical structures, including pyrazine derivatives. nih.govbenthamdirect.com These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis, or programmed cell death.

Research into pyrazine-based compounds has revealed their potential to inhibit the proliferation of cancer cells. researchgate.netnih.gov For example, some pyrazine derivatives have been identified as inhibitors of protein kinases, which are often dysregulated in cancer. nih.gov The induction of apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells. While specific studies on this compound are lacking, the broader class of pyrazine compounds represents a promising area for the discovery of new apoptosis-inducing anticancer agents. nih.govbenthamdirect.com

Table 2: Anticancer Activity of Selected Pyrazine Derivatives Note: This table presents data for derivatives of pyrazine, as direct data for this compound is not available.

Compound/DerivativeCancer Cell LineEffectReference
2-methoxy-3-(1-methyl propyl) pyrazineA549 lung cancer cellAnticancer agent researchgate.net
Pyrazine-modified piperlongumine (B1678438) derivativesU87MG, HCT116, A549, K562Inhibition of proliferation nih.gov
Pyrazine-based SHP2 inhibitorsVarious human cancer cell linesCytotoxic effect mdpi.comnih.gov

Modulation of Cellular Signaling Pathways

The ability of a compound to modulate specific cellular signaling pathways is a hallmark of a targeted therapeutic agent. Pyrazine derivatives have been shown to interact with and influence key pathways involved in cell growth, apoptosis, and inflammation. nih.gov

A significant area of research has focused on the role of pyrazine-based compounds as kinase inhibitors. nih.gov Protein kinases are crucial components of signaling cascades that regulate a multitude of cellular processes. Dysregulation of these pathways is a common feature of many diseases, including cancer and inflammatory disorders. By inhibiting specific kinases, pyrazine derivatives can disrupt aberrant signaling and restore normal cellular function. For example, pyrazine-based molecules have been developed as inhibitors of SHP2, a protein tyrosine phosphatase involved in the RAS-ERK signaling pathway, which is critical for cancer cell survival and proliferation. mdpi.comnih.gov Furthermore, some pyrazine derivatives have been found to modulate pathways related to pro-inflammatory and immunoregulatory cytokines. acs.org The ongoing investigation into how these compounds interact with cellular signaling networks holds significant promise for the development of novel targeted therapies. mdpi.com

Receptor Antagonism Studies (e.g., P2X7 Receptor)

The pyrazine-2-carboxamide scaffold, a core component of this compound, is a subject of investigation for its potential to modulate purinergic receptors, specifically the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is heavily implicated in inflammatory and neuropathic pain, neurodegenerative disorders, and other conditions, making it a valuable therapeutic target. researchgate.net

While direct studies on this compound as a P2X7 antagonist are not extensively documented, research on related structures underscores the relevance of the pyrazine-carboxamide moiety. For instance, derivatives of pyrazine-2-carboxamide have been explored as P2X7 receptor modulators. google.com Furthermore, amiloride, a diuretic drug which contains a 3-amino-6-chloropyrazine-2-carboxamide (B597675) core, has demonstrated off-target inhibitory effects on P2X7 receptors. The interest in this area is also highlighted by the development of various chemical entities, such as adamantane-1-carbonyl thiourea (B124793) derivatives, as potent inhibitors of P2X7 receptors for treating inflammation and neurological disorders. orcid.org These findings suggest that the broader class of pyrazine carboxamides, including chlorinated derivatives like this compound, represents a promising foundation for the design of novel P2X7 receptor antagonists.

Enzyme Inhibition Studies

The unique electronic and structural properties of this compound make it a valuable scaffold for designing inhibitors of various critical enzymes.

Mycobacterial Enoyl-ACP Reductase (InhA)

In the fight against tuberculosis, the enzyme InhA from Mycobacterium tuberculosis is a key target. It is an enoyl-acyl carrier protein (ACP) reductase essential for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall. Carboxamide derivatives of pyrazine have shown potential in this area. Research involving molecular docking studies has been performed on benzylamino-substituted pyrazines, derived from 3-chloropyrazine-2-carboxamide (B1267238), to investigate their potential as InhA inhibitors. researchgate.net These studies revealed that active compounds shared common binding interactions with known inhibitors of the enzyme. researchgate.net Additionally, derivatives of this compound have been reported to exhibit moderate antimycobacterial activity, with some compounds showing an IC₅₀ value of 49.5 µmol·L⁻¹. benchchem.com

Phosphodiesterase (PDE) Isoenzymes

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cAMP and cGMP. mdpi.com Inhibition of these enzymes, particularly PDE4, is a validated strategy for treating inflammatory conditions like COPD and psoriasis. mdpi.comencyclopedia.pub

While the 3,5-dichloropyrazine scaffold has been explored, it is the structurally analogous 3,5-dichloropyridine moiety that is more widely recognized as a critical fragment for potent PDE4 inhibitory activity. mdpi.comencyclopedia.pubresearchgate.net This pyridine-based core is a key feature of the approved PDE4 inhibitor, roflumilast. mdpi.comencyclopedia.pub Nevertheless, research has shown that derivatives of 3,5-dichloropyrazines can inhibit PDE isoenzymes. Specifically, novel imidazo[1,2-a]pyrazine (B1224502) derivatives synthesized from pyrazine precursors were found to be moderately potent inhibitors of the type IV isoenzyme of PDE. researchgate.net

Drug Discovery and Development Potential

As a Building Block for Pharmaceutical Intermediates

This compound is a versatile heterocyclic building block in synthetic and medicinal chemistry. researchgate.net It serves as a key intermediate in the creation of more complex molecules. For example, it can be synthesized from its corresponding carboxylic acid, 3,5-Dichloropyrazine-2-carboxylic acid, and can be further modified. researchgate.net Common subsequent reactions include the conversion of the carboxamide group to a carbonitrile (3,5-Dichloropyrazine-2-carbonitrile), which is itself a valuable intermediate for pharmaceuticals and agrochemicals. researchgate.netlookchem.com The chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, allowing for the attachment of various functional groups to generate diverse molecular libraries. researchgate.net

Development of Novel Therapeutic Agents

The utility of this compound as a scaffold extends to the development of novel therapeutics for various diseases. Its established role as a precursor has led to the synthesis of potential new drugs. For instance, it has been used as a starting material in the synthesis of pyrazine-2-carboxamide derivatives investigated as novel inhibitors of the EML4-ALK fusion protein, a target in non-small cell lung cancer (NSCLC). nii.ac.jp It has also been employed in the synthesis of heteroaryl amides designed as inhibitors of KIF18A, a mitotic kinesin and a target for cancer therapy. google.com These applications demonstrate the compound's potential as a foundational element for creating targeted therapeutic agents.

Impurities in Active Pharmaceutical Ingredient (API) Synthesis and Profiling

In the context of pharmaceutical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is critical. This compound is listed by chemical suppliers as a pharmaceutical standard and is categorized under research APIs and impurities. cymitquimica.comcymitquimica.comapacpharma.com This indicates its role as a reference compound for the identification and quantification of potential impurities during the synthesis of more complex APIs. As a known starting material or a potential byproduct in certain synthetic routes, its presence must be carefully monitored to ensure the final drug product meets stringent purity requirements.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For 3,5-Dichloropyrazine-2-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or def2-TZVP, can elucidate a range of molecular properties. mdpi.comijournalse.org These calculations begin with the optimization of the molecule's ground-state geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, in related halogenated pyrazine (B50134) carboxamides, the C-N and C-C bond lengths within the pyrazine ring are found to be shorter than typical single bonds, indicating some double bond or conjugated character. researchgate.net

Vibrational analysis is another key output of DFT calculations. By computing the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. chemrxiv.org The assignment of these vibrational modes is often aided by Potential Energy Distribution (PED) analysis. researchgate.netchemrxiv.org For pyrazine rings, intense bands around 1250 cm⁻¹ are typically associated with stretching vibrations of the ring bonds. mdpi.com

Furthermore, DFT is employed to determine crucial electronic properties. Natural Bond Orbital (NBO) analysis can reveal details about donor-acceptor interactions within the molecule. researchgate.netchemrxiv.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. mdpi.comresearchgate.net

Property Calculated via DFTSignificance for this compound
Optimized Molecular Geometry Provides precise bond lengths and angles, forming the basis for all other calculations.
Vibrational Frequencies Predicts IR and Raman spectra, allowing for comparison with experimental data for structural confirmation. chemrxiv.org
HOMO-LUMO Energies The energy gap indicates the molecule's reactivity, with a smaller gap suggesting higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. chemrxiv.org
Natural Bond Orbital (NBO) Analysis Elucidates charge delocalization and intramolecular interactions, contributing to molecular stability. researchgate.net

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as this compound, to a biological target. researchgate.netjetir.org The process involves placing the ligand into the binding site of a protein and evaluating the binding energy for different conformations. semanticscholar.org

For pyrazine carboxamide derivatives, molecular docking has been successfully applied to predict interactions with various protein targets. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netnih.gov For example, pyrazine-2-carboxylic acid derivatives have been docked against the Mycobacterium tuberculosis InhA protein to determine possible binding interactions. researchgate.netresearchgate.net Similarly, pyrazine carboxamides have been investigated as inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1) and L,D-transpeptidase-2, a key enzyme in bacterial cell wall synthesis. jetir.orgnih.gov

The results of docking studies are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex. researchgate.net These simulations can reveal crucial binding features, such as the pyrazine nitrogen atoms acting as hydrogen bond acceptors. researchgate.netacs.org The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors. nih.govconsensus.app

Potential Protein Target ClassRationale for this compound InteractionKey Predicted Interactions
Protein Kinases The pyrazine scaffold is a common motif in kinase inhibitors, targeting the ATP-binding pocket. nih.govHydrogen bonds with hinge region residues, hydrophobic interactions. nih.gov
Bacterial Enzymes Pyrazinamide (B1679903), a related compound, is an anti-tuberculosis drug. Targets could include enzymes involved in bacterial metabolism or cell wall synthesis. jetir.orgrsc.orgHydrogen bonding, π-π stacking with active site residues. researchgate.netresearchgate.net
HDACs (Histone Deacetylases) The carboxamide group can act as a zinc-binding group, a common feature in HDAC inhibitors. semanticscholar.orgCoordination with the zinc ion in the active site, hydrogen bonds. semanticscholar.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has rotational flexibility around the bond connecting the carboxamide group to the pyrazine ring, understanding its conformational preferences is crucial. nih.gov

Computational methods, particularly DFT, are used to explore the conformational energy landscape. nih.gov A key technique is the Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around a specific dihedral angle. This scan helps to identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. nih.gov For substituted pyrazines, studies have shown that interactions, such as hydrogen bonding between substituents and the ring nitrogen atoms, can significantly influence conformational preferences. dtic.mil

The relative populations of different conformers at a given temperature can be estimated from their calculated energy differences. The most stable conformation is the one with the lowest energy, and it is expected to be the most populated. For similar heterocyclic systems, multiple stable rotameric forms have been identified computationally and confirmed experimentally. nih.gov This analysis is vital as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a target protein.

Dihedral Angle ScannedPredicted Stable ConformationsSignificance
N(pyrazine)-C(pyrazine)-C(carbonyl)-N(amide) Planar (carboxamide coplanar with the pyrazine ring) and non-planar conformations.The planarity affects the conjugation between the ring and the substituent, influencing electronic properties and interaction potential.
C(pyrazine)-C(carbonyl)-N(amide)-H syn and anti conformations relative to the carbonyl oxygen.The orientation of the amide N-H group is critical for its role as a hydrogen bond donor in receptor binding.

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are calculated using methods like DFT and are essential for developing Quantitative Structure-Activity/Property Relationships (QSAR/QSPR). ijournalse.orgijournalse.org For this compound, these descriptors can predict its chemical behavior.

Key global reactivity descriptors include:

HOMO and LUMO energies : The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. researchgate.net

HOMO-LUMO gap (ΔE) : A small gap implies high chemical reactivity and low kinetic stability. researchgate.net

Chemical Potential (µ) : Describes the tendency of electrons to escape from the system. researchgate.netchemrxiv.org

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.netchemrxiv.org

Local reactivity descriptors, such as Fukui functions , are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org The Molecular Electrostatic Potential (MEP) surface is another tool that visually represents the charge distribution and helps predict sites for intermolecular interactions. chemrxiv.org For halogen-substituted pyrazine carboxamides, it has been shown that halogen substitution can significantly alter these reactivity descriptors. researchgate.netchemrxiv.org

DescriptorCalculated Value (Arbitrary Units/eV)Interpretation for this compound
EHOMO Typically negativeIndicates the energy required to remove an electron; related to ionization potential.
ELUMO Typically negative or slightly positiveIndicates the energy released when an electron is added; related to electron affinity. mostwiedzy.pl
ΔE (LUMO-HOMO) Positive value (e.g., ~0.8-5 eV for similar molecules researchgate.net)A smaller value suggests the molecule is more polarizable and reactive.
Electrophilicity (ω) Positive valueA higher value indicates a greater capacity to act as an electrophile.
Chemical Potential (µ) Negative valueA more negative value indicates greater stability against decomposition. chemrxiv.org

Note: The specific values are dependent on the level of theory and basis set used for the calculation and are presented here for illustrative purposes based on related compounds.

Molecular Dynamics (MD) Simulations in Drug Design

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com In the context of drug design, MD simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its biological target, complementing the static picture provided by molecular docking. researchgate.net

An MD simulation begins with the docked ligand-protein complex and simulates its behavior in a realistic environment, typically including water and ions, over a period ranging from nanoseconds to microseconds. These simulations allow for the assessment of the stability of the complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates if the system remains stable or undergoes significant conformational changes. semanticscholar.org

MD simulations are crucial for:

Assessing Binding Stability : Confirming whether the binding pose predicted by docking is stable over time. semanticscholar.org

Characterizing Conformational Changes : Observing how the protein and ligand adapt to each other upon binding.

Calculating Binding Free Energy : Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity than docking scores alone.

Understanding the Role of Solvent : Explicitly modeling water molecules to see their effect on the ligand-protein interaction.

Studies on pyrazine derivatives have used MD simulations to confirm the stability of their binding to proteins like Human Serum Albumin (HSA) and to gain a deeper understanding of the binding interactions. semanticscholar.orgrawdatalibrary.net These simulations are a critical step in validating potential drug candidates before proceeding to more resource-intensive experimental validation.

Q & A

Basic Question: What are the common synthetic routes for 3,5-Dichloropyrazine-2-carboxamide, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves halogenation and condensation reactions. For pyrazine derivatives, a two-step approach is often employed:

  • Chlorination: Substitution of hydroxyl or amino groups using reagents like phosphorus oxychloride (POCl₃) under reflux conditions. For example, replacing hydroxyl groups with chlorine in pyrazine precursors (e.g., 3-hydroxypyrazin-2-carboxamide) .
  • Carboxamide Formation: Hydrolysis of nitrile intermediates (e.g., 3-chloro-2-cyanopyrazine) using base-catalyzed conditions with hydrogen peroxide to yield the carboxamide group .
    Optimization Factors:
  • Temperature control (e.g., reflux at 80–100°C for chlorination).
  • Solvent selection (acetic anhydride/acetic acid mixtures for improved reactivity ).
  • Stoichiometric ratios (excess POCl₃ ensures complete substitution).

Basic Question: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1670–1710 cm⁻¹ for carboxamide, N–H stretches at ~3200–3400 cm⁻¹) .
  • NMR Analysis:
    • ¹H NMR: Detect aromatic protons (δ 7.0–8.5 ppm for pyrazine ring) and NH₂ groups (δ ~6.5–7.5 ppm, broad singlet).
    • ¹³C NMR: Confirm carbonyl carbons (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 207 for C₅H₃Cl₂N₃O) validate molecular weight and fragmentation patterns .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Perform reactions in a fume hood due to potential release of toxic gases (e.g., HCl during chlorination) .
  • Storage: Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis. Avoid incompatible materials (strong oxidizers) .
  • Waste Disposal: Segregate halogenated waste and consult certified chemical disposal services .

Advanced Question: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:
Contradictions (e.g., unexpected peaks in NMR or IR) require systematic validation:

  • Reproducibility: Repeat synthesis and characterization under identical conditions.
  • Orthogonal Techniques: Cross-validate using HPLC-MS to detect impurities or by-products .
  • Crystallography: If available, single-crystal X-ray diffraction provides definitive structural confirmation, though not directly cited in evidence, it’s a gold standard.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Advanced Question: What strategies address low yields in the chlorination of pyrazine precursors?

Methodological Answer:
Low yields (e.g., <70%) may arise from incomplete substitution or side reactions. Mitigation strategies include:

  • Catalyst Screening: Add catalytic Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Reaction Monitoring: Employ TLC or in-situ IR to track reaction progress and terminate before decomposition .

Advanced Question: How to analyze regioselectivity challenges in dichlorination of pyrazine rings?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: Chlorine preferentially substitutes electron-rich positions (e.g., para to electron-donating groups).
  • Directing Groups: Use protecting groups (e.g., carboxamide) to steer chlorination to desired positions (3,5- vs. 2,6-) .
  • Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products (e.g., 3-chloro derivatives), while higher temperatures may equilibrate to thermodynamically stable isomers.

Advanced Question: How to reconcile purity discrepancies between suppliers (e.g., 95% vs. 98%)?

Methodological Answer:

  • Analytical Calibration: Use certified reference standards (if available) for HPLC or GC quantification.
  • Elemental Analysis: Verify C/H/N/Cl content against theoretical values.
  • Thermogravimetric Analysis (TGA): Detect non-volatile impurities (e.g., inorganic salts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.